molecular formula C16H28Cl2N2O B4216063 N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Cat. No.: B4216063
M. Wt: 335.3 g/mol
InChI Key: AFPBPFZWAINPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride is a chemical compound with a complex structure that includes a cyclopentyloxy group attached to a benzyl moiety, which is further linked to a dimethylated ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(cyclopentyloxy)benzyl chloride. This intermediate is then reacted with N,N-dimethyl-1,2-ethanediamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[2-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine
  • N’-[2-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine monohydrochloride

Uniqueness

N’-[2-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.2ClH/c1-18(2)12-11-17-13-14-7-3-6-10-16(14)19-15-8-4-5-9-15;;/h3,6-7,10,15,17H,4-5,8-9,11-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBPFZWAINPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1OC2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 6
N-[(2-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.